Fmoc-L-Tyr(tBu)-OSu

Overview

Description

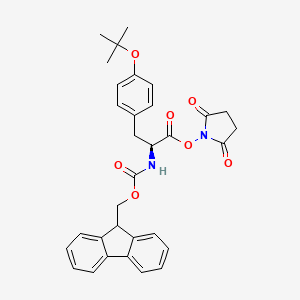

Fmoc-L-Tyr(tBu)-OSu: is a chemical compound widely used in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (tBu) group at the hydroxyl side chain. The compound is activated as an N-hydroxysuccinimide (OSu) ester, which facilitates its incorporation into peptides.

Mechanism of Action

Target of Action

Fmoc-L-Tyr(tBu)-OSu, also known as Fmoc-O-tert-butyl-L-tyrosine , is primarily used in the field of peptide synthesis. Its main target is the amino acid tyrosine in a peptide chain . The role of this compound is to protect the phenolic functional group of tyrosine during peptide synthesis .

Mode of Action

This compound interacts with its target, the amino acid tyrosine, by attaching to the phenolic functional group of tyrosine . This prevents the phenolic functional group from becoming acylated during a coupling reaction . After the coupling reaction, the Fmoc group is removed by treatment with piperidine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis . By protecting the tyrosine sidechain, this compound ensures that the activated amino acids are used efficiently in the peptide synthesis . This eliminates potential side products arising from the acylation of the tyrosine side-chain .

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is an important factor in its use in peptide synthesis .

Result of Action

The result of this compound’s action is the efficient synthesis of peptides with the correct sequence and structure . By protecting the tyrosine sidechain, it prevents unproductive acylation of exposed tyrosine side-chains and eliminates potential side products .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis takes place. Factors such as temperature, solvent used, and the presence of other reagents can affect its efficacy and stability . For instance, it is recommended to store this compound below +30°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Tyr(tBu)-OSu typically involves the following steps:

Protection of Tyrosine: The hydroxyl group of tyrosine is protected with a tert-butyl group using tert-butyl chloride and a base such as sodium hydroxide.

Fmoc Protection: The amino group of the protected tyrosine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base like diisopropylethylamine.

Activation as OSu Ester: The Fmoc-L-Tyr(tBu) is then activated as an N-hydroxysuccinimide ester using N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Fmoc-L-Tyr(tBu)-OSu undergoes nucleophilic substitution reactions where the OSu group is replaced by an amino group from another amino acid or peptide.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, and the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Amino acids or peptides in the presence of a base such as diisopropylethylamine.

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

tBu Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products:

Peptides: The primary products formed are peptides with the desired sequence.

Deprotected Amino Acids: After deprotection, the free amino acids or peptides are obtained.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-L-Tyr(tBu)-OSu is extensively used in solid-phase peptide synthesis to incorporate tyrosine residues into peptides.

Biology:

Protein Engineering: It is used in the synthesis of peptides and proteins for studying protein structure and function.

Medicine:

Drug Development: Peptides synthesized using this compound are used in the development of peptide-based therapeutics.

Industry:

Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Comparison with Similar Compounds

Fmoc-L-Tyr(tBu)-OH: Similar to Fmoc-L-Tyr(tBu)-OSu but lacks the OSu ester group.

Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Arg(Pbf)-OH: Fmoc-protected arginine used in peptide synthesis.

Uniqueness:

Activation as OSu Ester: The presence of the OSu ester group in this compound makes it more reactive and suitable for peptide bond formation compared to its non-ester counterparts.

Biological Activity

Fmoc-L-Tyr(tBu)-OSu (N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester) is a significant compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This article delves into its biological activity, focusing on its synthesis, mechanism of action, applications in research and medicine, and comparative analysis with similar compounds.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₃₂H₃₂N₂O₇

- Molecular Weight : 548.60 g/mol

- CAS Number : 155892-27-6

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl (tBu) group on the hydroxyl side chain. The compound is activated as an N-hydroxysuccinimide (OSu) ester, enhancing its reactivity for peptide bond formation during synthesis .

Synthesis and Activation

The synthesis of this compound involves several critical steps:

- Protection of Tyrosine : The hydroxyl group of tyrosine is protected using tert-butyl chloride.

- Fmoc Protection : The amino group is protected with an Fmoc group using Fmoc chloride in the presence of a base.

- Activation as OSu Ester : The final step involves activating the compound as an OSu ester using N-hydroxysuccinimide and coupling reagents like dicyclohexylcarbodiimide (DCC) .

Biochemical Pathways

This compound primarily participates in SPPS, where it facilitates the incorporation of tyrosine residues into peptides. Its mechanism relies on nucleophilic substitution reactions, where the OSu group is replaced by an amino group from another amino acid or peptide .

1. Peptide Synthesis

This compound is extensively utilized in SPPS for synthesizing peptides with specific sequences. Its ability to incorporate tyrosine residues makes it valuable for producing bioactive peptides used in various biological studies .

2. Protein Engineering

The compound is instrumental in the synthesis of peptides and proteins that are essential for studying protein structure and function. It allows researchers to create modified peptides that can interact with biological systems effectively .

3. Drug Development

Peptides synthesized with this compound are explored for therapeutic applications, including enzyme inhibitors and diagnostic reagents. The incorporation of tyrosine can enhance the biological activity of these peptides, making them suitable candidates for drug development .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that this compound significantly improved the yield and purity of synthesized peptides compared to other protecting groups. The optimized reaction conditions yielded dipeptides with over 95% purity within minutes, showcasing the efficiency of this compound in SPPS .

Case Study 2: Biological Activity Assessment

Research indicated that peptides synthesized using this compound exhibited enhanced binding affinity to target proteins due to the strategic placement of tyrosine residues. This was particularly evident in studies involving receptor-ligand interactions, where modifications led to increased biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-L-Tyr(tBu)-OH | Non-activated | Lacks OSu ester; less reactive |

| Fmoc-Lys(Boc)-OH | Basic amino acid | Utilized for different peptide sequences |

| Fmoc-Arg(Pbf)-OH | Basic amino acid | Used for synthesizing arginine-containing peptides |

The presence of the OSu ester group in this compound enhances its reactivity compared to non-ester counterparts, making it more suitable for efficient peptide bond formation .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O7/c1-32(2,3)40-21-14-12-20(13-15-21)18-27(30(37)41-34-28(35)16-17-29(34)36)33-31(38)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,33,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYIKTNTHOGOIE-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679811 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155892-27-6 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.